molecular formula C8H11F3O2 B11765468 propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate

propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate

Katalognummer: B11765468
Molekulargewicht: 196.17 g/mol
InChI-Schlüssel: AVJKCQIRBWGULJ-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate is an organic compound with a unique structure that includes a trifluoromethyl group and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4,4,4-trifluoro-2-methylbut-2-enoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The ester functional group can undergo hydrolysis, releasing active metabolites that further contribute to its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propan-2-yl acetate: Similar ester structure but lacks the trifluoromethyl group.

    Methyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate: Similar structure but with a methyl ester instead of isopropyl ester.

Uniqueness

Propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate is unique due to the presence of both the trifluoromethyl group and the isopropyl ester, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for various applications.

Eigenschaften

Molekularformel

C8H11F3O2

Molekulargewicht

196.17 g/mol

IUPAC-Name

propan-2-yl (E)-4,4,4-trifluoro-2-methylbut-2-enoate

InChI

InChI=1S/C8H11F3O2/c1-5(2)13-7(12)6(3)4-8(9,10)11/h4-5H,1-3H3/b6-4+

InChI-Schlüssel

AVJKCQIRBWGULJ-GQCTYLIASA-N

Isomerische SMILES

CC(C)OC(=O)/C(=C/C(F)(F)F)/C

Kanonische SMILES

CC(C)OC(=O)C(=CC(F)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.